1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol
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Overview
Description
1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol is an organic compound that features a combination of an azepane ring, an indole moiety, and a propanol group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Attachment of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution or other suitable reactions.
Formation of the Propanol Group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The propanol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The azepane or indole rings can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the propanol group would yield a ketone or aldehyde derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol would depend on its specific biological target. Generally, compounds with indole moieties can interact with various enzymes or receptors, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-(azepan-1-yl)-3-(1H-indol-1-yl)propan-2-ol: Lacks the dimethyl groups on the indole ring.
1-(piperidin-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol: Contains a piperidine ring instead of an azepane ring.
Uniqueness
1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol is unique due to the presence of both the azepane ring and the dimethyl-substituted indole ring, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(azepan-1-yl)-3-(2,3-dimethylindol-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-15-16(2)21(19-10-6-5-9-18(15)19)14-17(22)13-20-11-7-3-4-8-12-20/h5-6,9-10,17,22H,3-4,7-8,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPNGXRIQKAUPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CN3CCCCCC3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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